![molecular formula C38H40N4O2 B15126332 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms. This compound is known for its intricate molecular architecture, which includes oxygen and nitrogen atoms integrated into its cyclic framework. The molecular formula of this compound is C38H40N4O2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of macrobicyclic compounds with specific reagents under controlled conditions. For example, the reaction of 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in a basic medium yields a diamide, which upon reduction forms the desired tricyclic ligand .
Industrial Production Methods: Industrial production of such complex compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule, such as nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation. For instance, oxidation reactions may be carried out in an aqueous medium at elevated temperatures, while reduction reactions might require anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of various oxygenated derivatives, while reduction can yield amine-containing products. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties.
科学的研究の応用
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their unique structural and electronic properties .
In biology and medicine, the compound’s derivatives are explored for their potential therapeutic applications. The presence of nitrogen and oxygen atoms in the molecule allows it to interact with biological targets, making it a candidate for drug development. Additionally, its complex structure can serve as a model for studying molecular recognition and binding interactions.
In industry, the compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis, where it can enhance the efficiency of chemical reactions.
作用機序
The mechanism of action of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
The molecular targets of this compound include enzymes and receptors, where it can act as an inhibitor or activator. The pathways involved depend on the specific biological context and the nature of the complex formed. For example, in catalysis, the compound can facilitate the conversion of substrates to products by stabilizing transition states and lowering activation energies.
類似化合物との比較
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene can be compared with other similar macrocyclic compounds, such as 8,18-dioxa-1,5,11,15-tetraaza[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza[11.5.3.34,10]-octadecane . These compounds share structural similarities, including the presence of multiple rings and heteroatoms.
this compound is unique in its specific arrangement of rings and the number of nitrogen and oxygen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action highlight its versatility and potential in scientific research and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to the field of chemistry.
特性
分子式 |
C38H40N4O2 |
|---|---|
分子量 |
584.7 g/mol |
IUPAC名 |
10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene |
InChI |
InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2 |
InChIキー |
CIRUUTNLDXXBKU-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


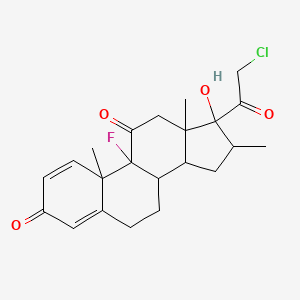
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
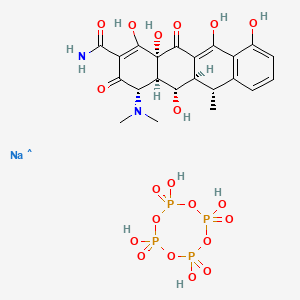
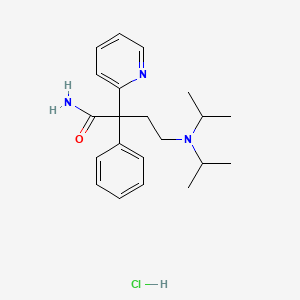
![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)
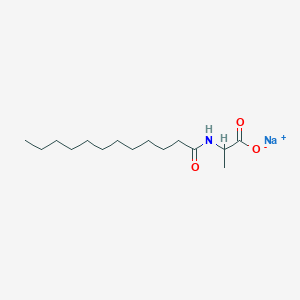

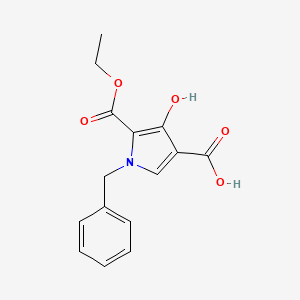
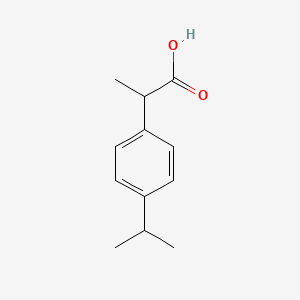
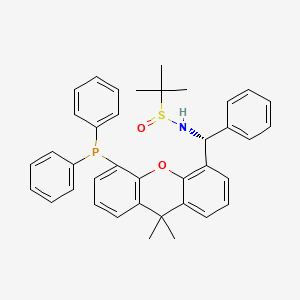
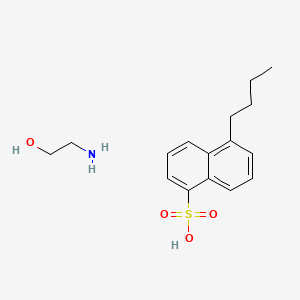
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
